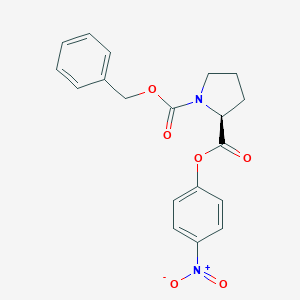
Z-Asp(otbu)-osu
描述
Z-Asp(otbu)-osu is a compound with the molecular formula C20H24N2O8 . It is also known by other names such as N-Cbz-β-t-butyl-L-aspartic acid N-hydroxysuccinimide ester, and Z-L-aspartic acid 4-tert-butyl-1-(N-succinimidyl) ester . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of Z-Asp(otbu)-osu is 420.41 g/mol . The InChI string is InChI=1S/C20H24N2O8/c1-20(2,3)29-17(25)11-14(18(26)30-22-15(23)9-10-16(22)24)21-19(27)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 . The Canonical SMILES is CC©©OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 .Physical And Chemical Properties Analysis
Z-Asp(otbu)-osu is a solid at 20 degrees Celsius . It should be stored at 0-10 degrees Celsius under inert gas .科学研究应用
合成和生物活性
Z-Asp(otbu)-osu用于合成用于生物学研究的肽。例如,它被用于制备肽以研究对肉蝇(双翅目)卵子发生的影響。合成的肽用于放射性示踪剂分布研究,以观察它们在昆虫身体各个部位(包括卵巢、头部和肠道)的分布。这项研究表明,这些肽影响卵巢中卵的发育 (Hlaváček、Bennettová、Barth 和 Tykva,2009)。
材料科学和聚合物化学
在材料科学中,Z-Asp(otbu)-osu已被用作制备正硅酸锌等材料的前体。例如,一项研究表明使用Z-Asp(otbu)-osu制备了烷氧基(硅氧基)锌配合物,然后将其用作正硅酸锌的前体 (Su、Tilley 和 Sailor,1996)。另一项研究涉及制备表面通过双光子吸收生色团功能化的二氧化硅纳米颗粒,利用了与Z-Asp(otbu)-osu相关的化合物 (Rendón 等人,2011)。
分子印迹
Z-Asp(otbu)-osu也被用于分子印迹领域。一项研究利用光交联聚磷腈与Z-Asp(otbu)-osu进行分子印迹。该研究重点关注印迹聚合物对模板及其结构类似物的制备和特异性识别能力 (Lee 和 Chang,2009)。
生物化学和蛋白质研究
在生物化学中,Z-Asp(otbu)-osu与蛋白质结构和功能相关研究有关。例如,它参与了一项专注于蛋白质N-糖基化机制的研究,这是真核细胞中至关重要的蛋白质修饰途径 (Yan 和 Lennarz,2005)。
安全和危害
Z-Asp(otbu)-osu should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . It should be stored under inert gas to avoid reactions with air . In case of accidental ingestion or contact, medical attention should be sought immediately .
属性
IUPAC Name |
4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O8/c1-20(2,3)29-17(25)11-14(18(26)30-22-15(23)9-10-16(22)24)21-19(27)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMSBOKRGDETHL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Asp(otbu)-osu | |
CAS RN |
3338-32-7 | |
| Record name | L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) 1-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3338-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl (S)-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo-3-[[(phenylmethoxy)carbonyl]amino]butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Z-Asp(OtBu)-OSu in the synthesis of the oostatic hormone analogs described in the research?
A1: Z-Asp(OtBu)-OSu serves as a protected form of aspartic acid, a key amino acid within the oostatic hormone sequence. [, ] The "Z" group (benzyloxycarbonyl) protects the amino group, while "OtBu" (tert-butyl ester) protects the side chain carboxylic acid group of aspartic acid. These protecting groups prevent unwanted side reactions during peptide chain assembly. The "OSu" (N-hydroxysuccinimide ester) acts as an activating group, making the carboxylic acid of aspartic acid more reactive towards the amino group of the next amino acid in the sequence. This facilitates the formation of the peptide bond.
Q2: How does the use of Z-Asp(OtBu)-OSu contribute to the overall efficiency of the peptide synthesis process?
A2: The use of Z-Asp(OtBu)-OSu offers several advantages for peptide synthesis:
- Protection: The orthogonal protecting groups (Z and OtBu) allow for selective deprotection at later stages, enabling the controlled addition of subsequent amino acids. [, ] This selectivity is crucial for achieving the desired peptide sequence.
- Activation: The OSu ester enhances the reactivity of the carboxylic acid, promoting efficient peptide bond formation and leading to higher yields in each coupling step. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















